2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives under specific conditions. The reaction is often catalyzed by agents such as piperidine in ethanol solvent . Another approach involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, hydroxybenzotriazole (HOBT), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and anticonvulsant agent
Materials Science: Benzothiazole derivatives are used in the development of fluorescent materials and electroluminescent devices.
Biological Research: The compound has shown promise in studies related to enzyme inhibition and neuroprotection.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in the central nervous system. Molecular docking studies have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: Known for its anticonvulsant activity.
N’-(1,3-Benzothiazol-2-yl)-arylamides: Studied for their antibacterial properties.
Properties
Molecular Formula |
C21H17N3OS |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-benzyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C21H17N3OS/c1-24(14-15-8-3-2-4-9-15)21(25)16-10-7-13-22-19(16)20-23-17-11-5-6-12-18(17)26-20/h2-13H,14H2,1H3 |
InChI Key |
MSWPSIYIMQSAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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